

# Application Notes and Protocols: Lopinavir-d7 for Pharmacokinetic Studies in Specific Populations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lopinavir-d7*

Cat. No.: *B15138280*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Lopinavir-d7** in pharmacokinetic (PK) studies of lopinavir, particularly in specific patient populations. Lopinavir, a protease inhibitor, is a critical component of antiretroviral therapy, and understanding its pharmacokinetic profile in diverse populations is essential for optimizing treatment efficacy and safety. **Lopinavir-d7**, a stable isotope-labeled version of lopinavir, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in determining lopinavir concentrations in biological matrices.

## Introduction to Lopinavir Pharmacokinetics

Lopinavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.<sup>[1][2]</sup> To enhance its bioavailability and prolong its therapeutic effect, it is co-formulated with a low dose of ritonavir, a potent CYP3A4 inhibitor.<sup>[1][2][3]</sup> This combination, known as lopinavir/ritonavir (LPV/r), significantly increases plasma concentrations of lopinavir.<sup>[2]</sup> However, the pharmacokinetics of lopinavir can be influenced by various factors, leading to significant inter-patient variability.<sup>[4]</sup> These factors include age, genetic polymorphisms, co-morbidities such as hepatic impairment, and co-administration of other drugs that may induce or inhibit CYP3A4.<sup>[1][2][5]</sup> Therefore, conducting pharmacokinetic studies in specific populations is crucial for dose optimization and to ensure therapeutic drug exposure.

## Specific Populations of Interest

### Pediatric Patients

Children exhibit different pharmacokinetic profiles compared to adults due to developmental changes in drug absorption, distribution, metabolism, and excretion.<sup>[6]</sup> Younger children, in particular, have a higher clearance of lopinavir and require higher doses to achieve therapeutic concentrations similar to those in adults. Dosing in children is often based on body weight or body surface area to account for these differences.<sup>[7][8]</sup> Several studies have evaluated the pharmacokinetics of lopinavir in pediatric populations, including infants and children receiving different formulations and dosing regimens.<sup>[9][10][11][12]</sup>

### Patients with Hepatic Impairment

Since lopinavir is extensively metabolized in the liver, hepatic impairment can significantly alter its pharmacokinetics.<sup>[1][2]</sup> Studies in HIV and hepatitis C (HCV) co-infected patients with mild to moderate hepatic impairment have shown a 30% increase in lopinavir area under the curve (AUC) and a 20% increase in maximum concentration (C<sub>max</sub>) compared to individuals with normal hepatic function.<sup>[2]</sup> However, other studies suggest that for patients without clinical signs of hepatic impairment, routine therapeutic drug monitoring may not be necessary.<sup>[13]</sup> Caution is advised when administering lopinavir/ritonavir to patients with impaired liver function.<sup>[2][5]</sup>

### Pregnant Women

Physiological changes during pregnancy can affect the pharmacokinetics of various drugs, including lopinavir. While some studies have investigated the impact of pregnancy on lopinavir levels, the current consensus is that no dose adjustment is required during pregnancy and the postpartum period.<sup>[14][15]</sup> However, once-daily dosing is not recommended for pregnant women due to a lack of sufficient pharmacokinetic and clinical data.<sup>[15]</sup>

### Drug-Drug Interactions

Lopinavir is a substrate and an inhibitor of CYP3A4, making it susceptible to numerous drug-drug interactions.<sup>[2][5]</sup> Co-administration with drugs that induce CYP3A4, such as certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) like efavirenz and nevirapine, can decrease lopinavir concentrations, potentially leading to treatment failure.<sup>[2][4]</sup> Conversely, co-

administration with other CYP3A4 inhibitors can increase lopinavir levels, raising the risk of toxicity.[2] A thorough review of a patient's concomitant medications is essential before initiating and during therapy with lopinavir/ritonavir.

## Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of lopinavir in different populations from various studies.

Table 1: Pharmacokinetic Parameters of Lopinavir in HIV-Infected Children

Population/Study	Dosing Regimen	AUC <sub>0-12</sub> (h*mg/L)	C <sub>max</sub> (mg/L)	C <sub>12</sub> (mg/L)
PENTA18 trial (15-25kg)	FDA weight bands (twice daily)	106.9 (Geometric Mean)	12.0 (Geometric Mean)	4.9 (Geometric Mean)
PENTA18 trial (≥25-35kg)	FDA weight bands (twice daily)	106.9 (Geometric Mean)	12.0 (Geometric Mean)	4.9 (Geometric Mean)
PENTA18 trial (>35kg)	FDA weight bands (twice daily)	106.9 (Geometric Mean)	12.0 (Geometric Mean)	4.9 (Geometric Mean)
Thai Children (Standard Dose)	N/A	117.6 (Median)	N/A	4.9 (Median)
Thai Children (Low Dose)	70% of standard dose	83.8 (Median)	N/A	3.4 (Median)

Data sourced from references[7][8].

Table 2: Pharmacokinetic Parameters of Lopinavir in Adults

Population/Study	Dosing Regimen	AUC ( $\mu\text{g}\cdot\text{h/mL}$ )	Cmax ( $\mu\text{g/mL}$ )	Trough Concentration ( $\mu\text{g/mL}$ )
Healthy Adult Volunteers (twice daily)	400/100 mg	$92.6 \pm 36.7$	$9.8 \pm 3.7$	$7.1 \pm 2.9$
HIV-Infected, ART-Naïve (once daily)	800/200 mg	$154.1 \pm 61.4$	$11.8 \pm 3.7$	$3.2 \pm 2.1$
HIV/HCV Co-infected (mild-moderate hepatic impairment)	400/100 mg twice daily	30% increase vs. normal hepatic function	20% increase vs. normal hepatic function	N/A

Data sourced from reference[2].

## Experimental Protocols

A validated and robust bioanalytical method is essential for accurate pharmacokinetic studies. The following protocol describes a general method for the quantification of lopinavir in human plasma using LC-MS/MS with **Lopinavir-d7** as the internal standard.

## Bioanalytical Method: Lopinavir Quantification in Human Plasma by LC-MS/MS

Objective: To accurately quantify lopinavir concentrations in human plasma samples.

Internal Standard: **Lopinavir-d7**

Principle: This method involves the extraction of lopinavir and the internal standard (**Lopinavir-d7**) from plasma, followed by chromatographic separation and detection using tandem mass spectrometry. The ratio of the peak area of lopinavir to that of the internal standard is used for quantification.

Materials and Reagents:

- Human plasma (blank)
- Lopinavir reference standard
- **Lopinavir-d7** internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Ethyl acetate
- Telmisartan (alternative internal standard)[\[16\]](#)[\[17\]](#)

#### Instrumentation:

- Liquid Chromatography system (e.g., Agilent, Waters)
- Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
- Analytical column (e.g., Agilent ZORBAX Eclipse XDB-C18)[\[16\]](#)[\[17\]](#)

#### Procedure:

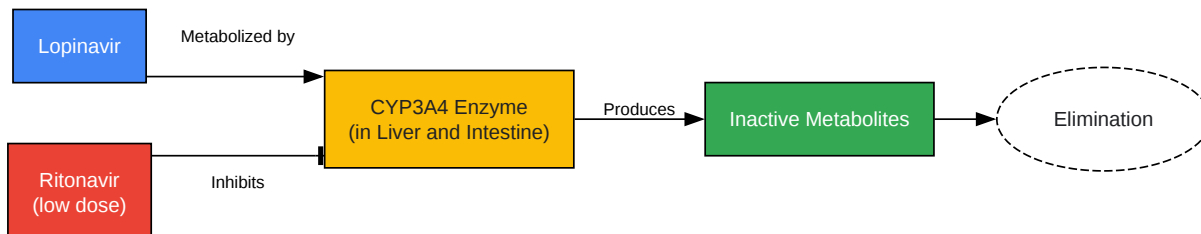
- Preparation of Standard and Quality Control (QC) Samples:
  - Prepare stock solutions of lopinavir and **Lopinavir-d7** in methanol.
  - Prepare calibration standards by spiking blank human plasma with appropriate volumes of the lopinavir stock solution to achieve a concentration range of 62.5 - 10000 ng/mL.[\[16\]](#)  
[\[17\]](#)
  - Prepare QC samples at low, medium, and high concentrations in the same manner.

- Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):[\[16\]](#)[\[17\]](#)
  - To a 100  $\mu$ L aliquot of plasma sample (standard, QC, or unknown), add 25  $\mu$ L of the **Lopinavir-d7** internal standard working solution.
  - Vortex briefly.
  - Add 200  $\mu$ L of acetonitrile to precipitate plasma proteins.
  - Vortex for 1 minute.
  - Centrifuge at 10,000 rpm for 5 minutes.
  - Transfer the supernatant to a clean tube.
  - Add 1 mL of ethyl acetate for liquid-liquid extraction.
  - Vortex for 2 minutes.
  - Centrifuge at 10,000 rpm for 5 minutes.
  - Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
  - Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- LC-MS/MS Analysis:
  - Chromatographic Conditions:
    - Column: Agilent ZORBAX Eclipse XDB-C18 (or equivalent)[\[16\]](#)[\[17\]](#)
    - Mobile Phase: Methanol:0.1% Formic acid in water (80:20, v/v)[\[16\]](#)[\[17\]](#)
    - Flow Rate: 0.5 mL/min[\[18\]](#)
    - Injection Volume: 10  $\mu$ L
  - Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - Lopinavir:  $m/z$  629.6  $\rightarrow$  155.2[16][17]
  - **Lopinavir-d7**: (The specific transition for **Lopinavir-d7** will be approximately  $m/z$  636.6  $\rightarrow$  155.2 or another characteristic fragment, which needs to be determined during method development by infusing the **Lopinavir-d7** standard.)
  - Ritonavir (if measured):  $m/z$  721.4  $\rightarrow$  268.2[16][17]
  - Telmisartan (alternative IS):  $m/z$  515.2  $\rightarrow$  276.2[16][17]
- Data Analysis:
  - Integrate the peak areas for lopinavir and **Lopinavir-d7**.
  - Calculate the peak area ratio of lopinavir to **Lopinavir-d7**.
  - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
  - Determine the concentration of lopinavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

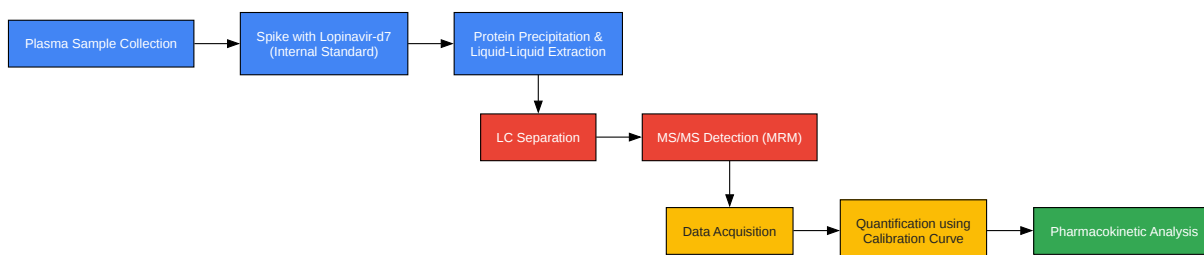
## Visualizations

The following diagrams illustrate the key processes involved in lopinavir metabolism and the experimental workflow for its quantification.



[Click to download full resolution via product page](#)

Caption: Lopinavir metabolism and the inhibitory effect of ritonavir on CYP3A4.



[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of lopinavir in plasma samples.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. Lopinavir/Ritonavir Pharmacokinetics in HIV/HCV-Coinfected Patients With or Without Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lopinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetics of Pediatric Lopinavir/Ritonavir Oral Pellets in Children Living with HIV in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Appendix A: Pediatric Antiretroviral Drug Information - Lopinavir/Ritonavir | NIH [clinicalinfo.hiv.gov]
- 11. Population Pharmacokinetics of Lopinavir/Ritonavir: Changes Across Formulations and Human Development From Infancy Through Adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase II/III Trial of Lopinavir/Ritonavir Dosed According to the WHO Pediatric Weight Band Dosing Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lopinavir/ritonavir pharmacokinetics, efficacy, and safety in HIV and hepatitis B or C coinfecting adults without symptoms of hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ec.europa.eu [ec.europa.eu]
- 16. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols: Lopinavir-d7 for Pharmacokinetic Studies in Specific Populations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138280#lopinavir-d7-for-pharmacokinetic-studies-in-specific-populations>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)